![molecular formula C21H16F3N5O3 B3001829 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 946282-98-0](/img/structure/B3001829.png)

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

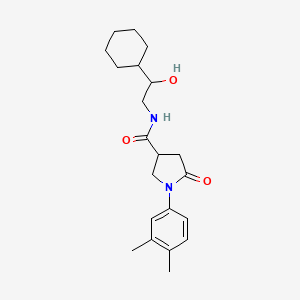

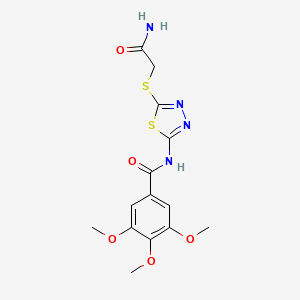

The compound "3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide" is a pyrazolopyrimidinone derivative, which is a class of compounds known for various biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is a common core in many pharmacologically active compounds and has been explored for its potential in treating various conditions, including inflammation, cancer, and microbial infections.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multistep reactions, including cyclization and functionalization processes. For instance, the synthesis of related compounds has been achieved through aza-Wittig and annulation reactions, as well as palladium-catalyzed C-C coupling reactions . These methods provide a versatile approach to introduce various substituents into the pyrazolo[3,4-d]pyrimidine core, which can significantly affect the biological activity of the resulting compounds.

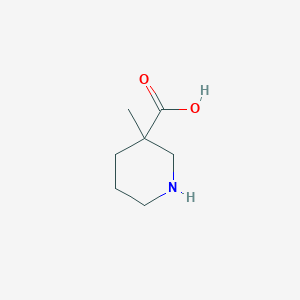

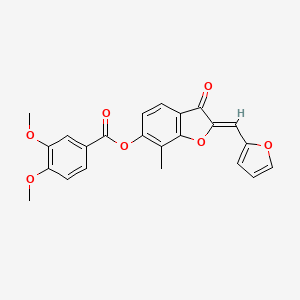

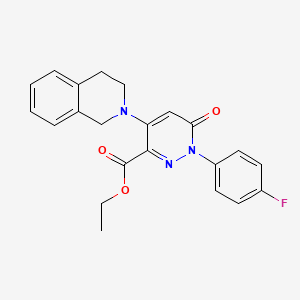

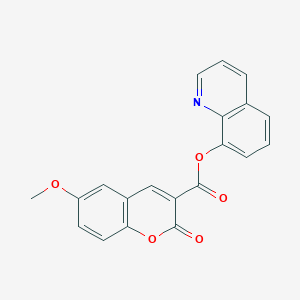

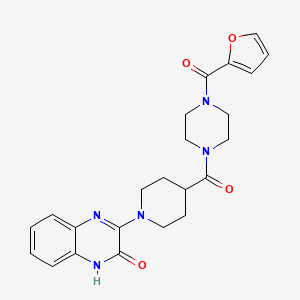

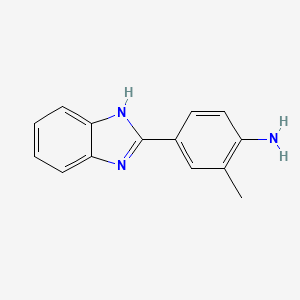

Molecular Structure Analysis

The molecular structure and electronic properties of pyrazolopyrimidinone derivatives have been studied using computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Pyrazolopyrimidinone derivatives can undergo various chemical reactions, including cycloaddition, which has been used to synthesize novel isoxazolines and isoxazoles . The reactivity of these compounds can be attributed to the presence of reactive functional groups that can participate in different chemical transformations, leading to a diverse array of products with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the trifluoromethoxy group can affect these properties and, consequently, the pharmacokinetic profile of the compounds. Spectroscopic methods, including IR, NMR, and MS, are typically used to characterize these compounds and confirm their structures .

Relevant Case Studies

Several pyrazolopyrimidinone derivatives have been evaluated for their biological activities. For example, some compounds in this class have shown potent antiinflammatory and analgesic activities without ulcerogenic effects, which is a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Additionally, certain derivatives have demonstrated herbicidal activity and potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic versatility of this scaffold .

Wirkmechanismus

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.

Mode of Action

The compound interacts with its kinase targets by mimicking the binding interactions in the kinase active sites . This is achieved because the compound’s pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP . This allows the compound to inhibit the kinase activity, thereby affecting the phosphorylation state of the target proteins .

Biochemical Pathways

The compound affects multiple oncogenic pathways through its inhibition of kinase activity . For instance, it has been reported to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), resulting in decreased phosphorylation of SLP76 . HPK1 is an essential negative regulator of T-cell receptor, and its inhibition can enhance antitumor immunity .

Result of Action

The inhibition of kinase activity by this compound can lead to a decrease in the phosphorylation of target proteins, which can affect various cellular processes, including cell proliferation and survival . In the context of cancer, this can result in decreased tumor growth and enhanced antitumor immunity .

Zukünftige Richtungen

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising framework for drug design and discovery . Many successful anticancer medicines have been designed and synthesized using pyrazolo[3,4-d]pyrimidine as a key pharmacophore . The main synthetic routes of pyrazolo[3,4-d]pyrimidines as well as their recent developments as promising anticancer agents are summarized in the review , setting the direction for the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for clinical deployment in cancer treatment .

Eigenschaften

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O3/c22-21(23,24)32-16-8-6-14(7-9-16)27-18(30)10-11-28-13-25-19-17(20(28)31)12-26-29(19)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVMATBHLKPZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)

![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)